molecular formula C10H7Cl2N3O B3036232 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-70-1

4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B3036232
CAS RN: 339020-70-1
M. Wt: 256.08 g/mol
InChI Key: BABNOOPZYYYTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a 2,4-dichloroanilino group, which is an aniline derivative with two chlorine atoms attached to the benzene ring .

Scientific Research Applications

Tautomeric Forms and Intramolecular Bonding

  • Research has synthesized 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, demonstrating their existence primarily in the (arylamino)methylene tautomeric form with intramolecular hydrogen bonding (Rockley & Summers, 1981).

Heterocyclic Systems and X-ray Structure Analysis

  • Spiro-fused (C2)-azirino-(C4)-pyrazolones represent a new heterocyclic system. Their synthesis and structures were elucidated, including via X-ray analysis (Holzer et al., 2003).

Environmentally Friendly Synthesis

  • Cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been used for the synthesis of related compounds, emphasizing green chemistry principles (Mosaddegh et al., 2010).

Mass Spectral Fragmentation Patterns

  • The mass spectral fragmentation patterns of related compounds have been studied, providing insights into their chemical properties and potential applications (Keats et al., 1982).

Reactivity and Pharmaceutical Potential

  • Two pyrazole derivatives were synthesized and characterized, with their reactivity and pharmaceutical potential evaluated computationally, including potential as anti-TB drugs (Thomas et al., 2018).

Synthesis and Structure of Trihalogenylides

  • P,P,P-trichloroylides and related compounds were synthesized and structurally analyzed, contributing to the understanding of their chemical properties (Marchenko et al., 2006).

Potential Anti-Cancer Agents

  • Certain pyrazole compounds have been studied for their potential as anti-cancer agents, including their electronic structure and physico-chemical properties (Thomas et al., 2019).

Scientific Research Applications of 4-[(2,4-Dichloroanilino)methylene]-2,4-Dihydro-3H-Pyrazol-3-One

Structural Characteristics

The compound this compound, belonging to a class of compounds known as pyrazolones, has been a subject of various scientific studies. In a study by Rockley and Summers (1981), the structural analysis of closely related compounds, 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, was conducted. They found that these compounds exhibit a specific tautomeric form with intramolecular hydrogen bonding between the CO and exocyclic NH groups (Rockley & Summers, 1981).

Synthesis and Spectroscopic Studies

Holzer et al. (2003) explored the synthesis and spectroscopic studies of spiro-fused pyrazolones, which are structurally similar to the compound . Their research involved the treatment of compounds with trichloroacetyl isocyanate/potassium carbonate, leading to the formation of new heterocyclic systems (Holzer et al., 2003).

Environmental Applications

Mosaddegh, Hassankhani, and Baghizadeh (2010) presented a green chemistry approach using a biodegradable and environmentally friendly biopolymer, cellulose sulfuric acid, for the synthesis of arylmethylene-bis compounds, including the 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one variant. This methodology emphasizes cost-effectiveness and environmental sustainability (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Mass Spectral Analysis

Keats, Rockley, and Summers (1982) provided insights into the mass spectral fragmentation patterns of similar compounds, which is crucial for understanding the chemical behavior and potential applications of these pyrazolones (Keats, Rockley, & Summers, 1982).

Computational Studies and Potential Applications

Thomas et al. (2018) conducted a comprehensive study involving the synthesis, spectroscopic analysis, and computational evaluation of two pyrazole derivatives. Their research included density functional theory calculations, molecular dynamics simulations, and molecular docking to assess the reactive properties and potential pharmaceutical applications of these compounds (Thomas et al., 2018).

properties

IUPAC Name

4-[(2,4-dichlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-7-1-2-9(8(12)3-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABNOOPZYYYTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.